molecular formula C16H22F3N3 B6448251 1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine CAS No. 2549019-00-1

1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine

Cat. No.: B6448251
CAS No.: 2549019-00-1
M. Wt: 313.36 g/mol
InChI Key: AOUUQFPUQNWTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a bipiperidine structure

Preparation Methods

The synthesis of 1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine involves several steps, typically starting with the preparation of the trifluoromethylpyridine derivative. One common method includes the use of transition metal-based catalysts for the simultaneous vapor-phase chlorination/fluorination at high temperatures . The resulting intermediate can then be subjected to further reactions to introduce the bipiperidine moiety, often involving nucleophilic substitution reactions under controlled conditions .

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine can be compared with other similar compounds, such as:

The uniqueness of 1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine lies in its specific combination of the trifluoromethyl group and bipiperidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-piperidin-1-ylpiperidin-1-yl)-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3/c17-16(18,19)15-12-14(4-7-20-15)22-10-5-13(6-11-22)21-8-2-1-3-9-21/h4,7,12-13H,1-3,5-6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUUQFPUQNWTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.